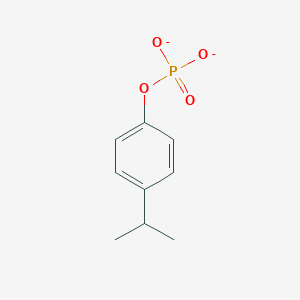
4-(Propan-2-yl)phenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl phosphate typically involves the phosphorylation of 4-(Propan-2-yl)phenol. One common method is the reaction of 4-(Propan-2-yl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Hydrolysis: 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution: Various substituted phenyl phosphates, depending on the substituent introduced.
Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.
科学的研究の応用
4-(Propan-2-yl)phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphates.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation and dephosphorylation.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Propan-2-yl)phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-(Propan-2-yl)phenol and inorganic phosphate, which can participate in further biochemical processes.
類似化合物との比較
Similar Compounds
Tris(4-isopropylphenyl) phosphate: An ester of isopropyl alcohol and phenyl phosphate, used as a substrate for enzymes and as a reagent in organic synthesis.
Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate): A related compound with multiple phenyl phosphate groups, used in various industrial applications.
Uniqueness
4-(Propan-2-yl)phenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C9H11O4P-2 |
|---|---|
分子量 |
214.15 g/mol |
IUPAC名 |
(4-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C9H13O4P/c1-7(2)8-3-5-9(6-4-8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)/p-2 |
InChIキー |
JMEROBIHUFJHHG-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)


![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
